Cas no 1261776-32-2 (2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone)

2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone is a versatile organic compound with distinct structural features. It offers unique reactivity due to the presence of bromo, iodo, and trifluoromethyl groups, which facilitate various synthetic transformations. This compound is highly valuable in the synthesis of complex organic molecules, providing a platform for the development of pharmaceuticals and fine chemicals.
2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone structure
1261776-32-2 structure
商品名:2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone
CAS番号:1261776-32-2
MF:C10H7BrF3IO
メガワット:406.965665102005
CID:4965508

2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone 化学的及び物理的性質

名前と識別子

    • 2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone
    • インチ: 1S/C10H7BrF3IO/c1-5(11)9(16)8-6(10(12,13)14)3-2-4-7(8)15/h2-5H,1H3
    • InChIKey: WXTZIHABFJAKTK-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC=CC(C(F)(F)F)=C1C(C(C)Br)=O

計算された属性

  • せいみつぶんしりょう: 405.86771 g/mol
  • どういたいしつりょう: 405.86771 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • ぶんしりょう: 406.96
  • トポロジー分子極性表面積: 17.1

2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013032916-500mg
2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone
1261776-32-2 97%
500mg
855.75 USD 2021-06-22
Alichem
A013032916-1g
2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone
1261776-32-2 97%
1g
1,519.80 USD 2021-06-22
Alichem
A013032916-250mg
2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone
1261776-32-2 97%
250mg
484.80 USD 2021-06-22

2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone 関連文献

2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenoneに関する追加情報

Introduction to 2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone (CAS No. 1261776-32-2)

2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone (CAS No. 1261776-32-2) is a multifunctional organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of bromine, iodine, and trifluoromethyl functionalities, which endow it with a diverse range of chemical properties and potential applications.

The molecular structure of 2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone consists of a propiophenone core with a bromine atom at the 2-position, an iodine atom at the 2'-position, and a trifluoromethyl group at the 6'-position. This specific arrangement of substituents imparts unique electronic and steric effects, making it a valuable intermediate in various synthetic pathways.

In the realm of medicinal chemistry, 2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone has been explored for its potential as a building block in the synthesis of bioactive molecules. The presence of halogen atoms (bromine and iodine) facilitates cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are crucial for constructing complex molecular architectures. These reactions are widely used in the development of pharmaceuticals, particularly in the design of small-molecule inhibitors and therapeutic agents.

Recent studies have highlighted the utility of 2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone in the synthesis of compounds with anti-cancer properties. For instance, researchers have utilized this compound to synthesize novel derivatives that exhibit potent cytotoxic activity against various cancer cell lines. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable properties for drug candidates.

Beyond medicinal applications, 2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone has found use in materials science. Its unique electronic properties make it suitable for the preparation of functional materials, such as organic semiconductors and photovoltaic materials. The ability to fine-tune the electronic structure through strategic substitution has led to the development of materials with improved performance in electronic devices.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone. One common approach involves the sequential introduction of halogen atoms and the trifluoromethyl group onto a propiophenone scaffold. These methods often employ transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings and copper-mediated trifluoromethylation reactions. The choice of catalysts and reaction conditions is critical for achieving high yields and selectivity.

The safety and handling of 2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone are important considerations in laboratory settings. While this compound is not classified as a hazardous material or controlled substance, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working under a fume hood, and following standard laboratory safety protocols.

In conclusion, 2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone (CAS No. 1261776-32-2) is a versatile compound with significant potential in various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers working in medicinal chemistry, materials science, and synthetic organic chemistry. Ongoing research continues to uncover new applications and insights into its behavior, further solidifying its importance in these fields.

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